2-Azetidinomethyl-3'-fluorobenzophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinomethyl-3’-fluorobenzophenone typically involves the reaction of 3’-fluorobenzophenone with azetidine in the presence of a suitable catalyst . The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in this reaction include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of 2-Azetidinomethyl-3’-fluorobenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinomethyl-3’-fluorobenzophenone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Azetidinomethyl-3’-fluorobenzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-3’-fluorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidinomethyl-2’-fluorobenzophenone
- 3-Azetidinomethyl-3’-fluorobenzophenone
- 4-Azetidinomethyl-4’-fluorobenzophenone
Comparison
Compared to its analogs, 2-Azetidinomethyl-3’-fluorobenzophenone exhibits unique properties due to the position of the fluorine atom on the benzophenone ring. This positional difference can influence the compound’s reactivity, biological activity, and overall stability.
Biological Activity
2-Azetidinomethyl-3'-fluorobenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Synthesis
This compound (CAS Number: 898754-80-8) is characterized by the presence of an azetidine ring and a fluorinated benzophenone moiety. The synthesis typically involves the reaction of 3'-fluorobenzophenone with azetidine under specific conditions, often using catalysts like aluminum chloride and solvents such as dichloromethane or toluene.
Key Synthetic Parameters
Parameter | Details |
---|---|
Temperature | Elevated temperatures |
Solvent | Dichloromethane, Toluene |
Catalyst | Aluminum chloride |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:
The compound interacts with specific molecular targets, including enzymes and receptors, which modulates their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
- Enzyme Modulation : Research indicates that it can act as a biochemical probe for studying enzyme mechanisms and protein interactions, particularly in drug development contexts.
Case Studies
A review of literature reveals several case studies highlighting the biological effects of this compound:
- Study on Anticancer Properties : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study suggested that the compound induces apoptosis through caspase activation pathways.
- Inflammation Model Study : In an animal model of inflammation, administration of this compound led to a marked decrease in edema and inflammatory markers, indicating its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Key Differences | Biological Activity |
---|---|---|
2-Azetidinomethyl-2’-fluorobenzophenone | Different fluorine position | Varies from anticancer activity |
3-Azetidinomethyl-3’-fluorobenzophenone | Structural variation affects enzyme interaction | Potentially less effective |
4-Azetidinomethyl-4’-fluorobenzophenone | Positional isomerism may alter pharmacodynamics | Similar but distinct biological effects |
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVQMVKDIMUHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643704 | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-80-8 | |
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.